

Introduction: Unambiguous Characterization of a Novel Indazole Derivative

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Compound of Interest

Compound Name: **5-Methoxy-2-methyl-2H-indazole**

Cat. No.: **B1631360**

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5-Methoxy-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole class. [1] With a molecular formula of C₉H₁₀N₂O and a monoisotopic mass of 162.0793 Da, its characterization is paramount for researchers in medicinal chemistry and drug development.[2] The indazole scaffold is a privileged structure in pharmacology, present in numerous compounds under clinical evaluation and known to act as an effective bioisostere for indoles.[3] [4]

Given the prevalence of indazole derivatives in designer drugs and synthetic cannabinoids, establishing robust analytical methodologies for novel analogues like **5-Methoxy-2-methyl-2H-indazole** is critical for forensic, toxicological, and pharmaceutical applications.[5][6] Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the definitive technique for the structural elucidation and quantification of such compounds.

This guide provides a comprehensive framework for the analysis of **5-Methoxy-2-methyl-2H-indazole** using mass spectrometry. It moves beyond simple protocols to explain the causal reasoning behind methodological choices, offering a self-validating system for generating reliable and reproducible data.

Part 1: Core Principles of Ionization and Detection

The molecular structure of **5-Methoxy-2-methyl-2H-indazole**, featuring two basic nitrogen atoms and an oxygen atom, dictates the optimal approach for its ionization.

Ionization Technique Selection: The Rationale for Electrospray Ionization (ESI)

For a molecule of this nature—possessing moderate polarity and basic sites—Electrospray Ionization (ESI) is the preferred method. The rationale is twofold:

- **Protonation Efficiency:** The nitrogen atoms in the pyrazole ring are susceptible to protonation in the acidic mobile phases commonly used in reverse-phase liquid chromatography. This leads to the highly efficient formation of the protonated molecule, $[M+H]^+$, which serves as the precursor ion for subsequent fragmentation analysis (MS/MS).
- **Soft Ionization:** ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte. This preserves the intact protonated molecule, ensuring that the precursor ion selected in the first quadrupole of a tandem mass spectrometer is representative of the entire molecule, which is fundamental for trustworthy structural elucidation.

While Atmospheric Pressure Chemical Ionization (APCI) could also be viable, ESI typically offers superior sensitivity for polar, easily protonated molecules like this indazole derivative.

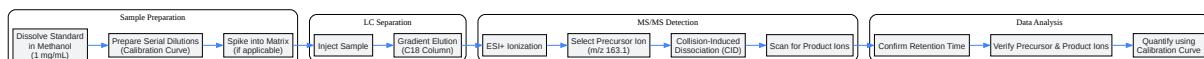
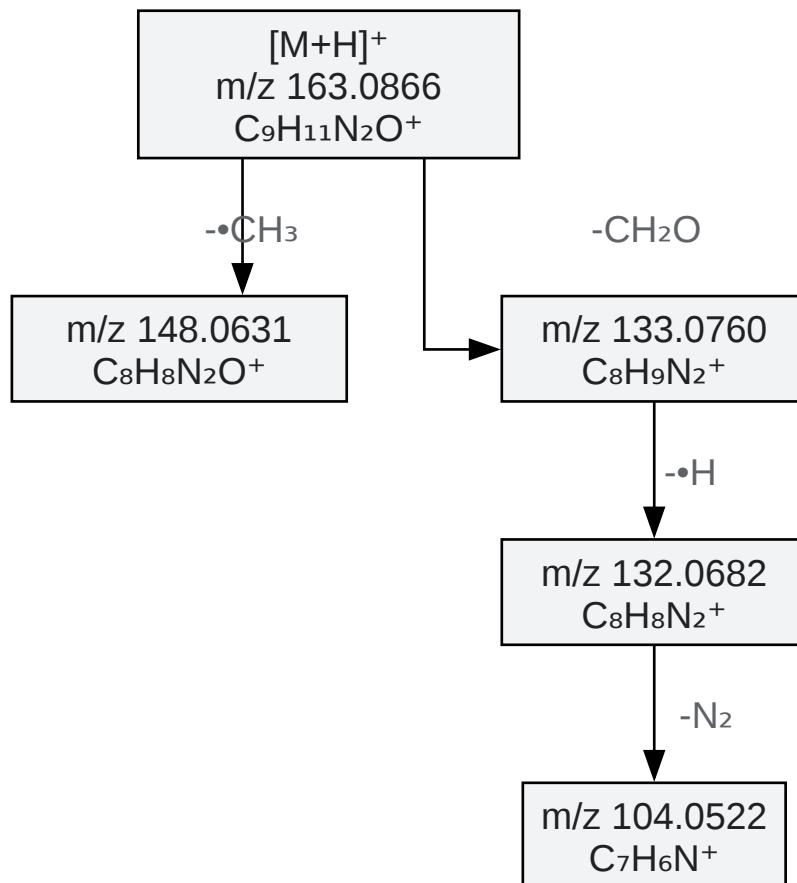
The Imperative of High-Resolution Mass Spectrometry (HRMS)

To ensure unambiguous identification, High-Resolution Mass Spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, is essential. HRMS provides a high-mass-accuracy measurement of the protonated molecule (e.g., 163.0866 Da for $[C_9H_{11}N_2O]^+$), allowing for the determination of its elemental composition. This capability is critical to distinguish **5-Methoxy-2-methyl-2H-indazole** from potential isobaric interferences or isomers that have the same nominal mass but different elemental formulas.

Part 2: Elucidating the Fragmentation Pathway

While no definitive public-domain mass spectrum for **5-Methoxy-2-methyl-2H-indazole** exists, a plausible fragmentation pathway can be proposed based on the established fragmentation patterns of related indazole-containing synthetic cannabinoids and general principles of mass spectrometry.^{[6][7]} The analysis of collision-induced dissociation (CID) spectra of the protonated molecule (m/z 163.0866) is key to structural confirmation.

The primary fragmentation routes are expected to involve the cleavage of the N-methyl and O-methoxy groups and the characteristic rupture of the indazole core.



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